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BenzenaMine,2-broMo-6-iodo-4-nitro-

Cat. No.: B3260683
CAS No.: 33348-35-5
M. Wt: 342.92 g/mol
InChI Key: IHBAGLDFWDGCOE-UHFFFAOYSA-N
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Description

Significance of Anilines in Organic Chemistry

Substituted anilines are crucial intermediates in the synthesis of a wide array of commercially important products. wisdomlib.org They are integral to the production of dyes, pharmaceuticals, and agrochemicals. nbinno.comguidechem.com The versatility of the aniline (B41778) scaffold allows chemists to modulate a molecule's electronic properties, solubility, and biological activity through the strategic placement of different substituents. nbinno.com For instance, variations like o-, m-, and p-nitroanilines are specifically used in reactions such as ketimine synthesis, demonstrating their broad utility. wisdomlib.org The development of novel synthetic methods for creating functionalized anilines, including meta-substituted derivatives, remains a key area of research to impart desired biological and physical properties to new molecules. acs.org

Overview of Halogenation and Nitration Effects on Aromatic Systems

The properties of an aniline derivative are significantly influenced by the nature and position of its substituents. Halogenation and nitration are common modifications that impart distinct electronic and steric effects.

The amino (-NH2) group of aniline is a potent activating group, meaning it donates electron density to the benzene (B151609) ring, making it more reactive towards electrophilic substitution. byjus.com This donation primarily increases electron density at the ortho and para positions. byjus.com

Halogens (Bromine and Iodine): Halogens exert a dual electronic effect. Inductively, they are electronegative and withdraw electron density from the ring, which tends to deactivate it. almerja.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance, an effect that directs incoming electrophiles to the ortho and para positions. almerja.com For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene itself, though they remain ortho, para-directing. almerja.com The size of the halogen atom also introduces steric hindrance, which can influence the regioselectivity of reactions.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, both by induction and resonance. youtube.com It strongly deactivates the benzene ring towards electrophilic substitution and directs incoming non-amino substituents to the meta position relative to itself. byjus.com In anilines, the presence of a nitro group significantly reduces the basicity of the amino group because its electron-withdrawing nature delocalizes the nitrogen's lone pair, making it less available for protonation. youtube.com

Structural Complexity and Research Challenges of 2-Bromo-6-iodo-4-nitroaniline

The specific arrangement of substituents in 2-bromo-6-iodo-4-nitroaniline presents a unique combination of electronic and steric challenges. The amino group is flanked by two different halogen atoms at the ortho positions—a bromine and a significantly larger iodine atom. This creates a sterically crowded environment around the amino group, which can hinder its reactivity and participation in hydrogen bonding.

The electronic landscape is equally complex. The electron-donating amino group is opposed by three electron-withdrawing groups: two halogens (inductively) and a powerful nitro group at the para position. This push-pull system is expected to result in unique spectroscopic properties and chemical reactivity. Research on such a molecule would pose challenges in predicting reaction outcomes, controlling regioselectivity in further substitutions, and isolating products due to potential side reactions.

Scope and Academic Focus of Research on 2-Bromo-6-iodo-4-nitroaniline

Given the absence of extensive literature on 2-bromo-6-iodo-4-nitroaniline, its study represents a prospective area of academic inquiry. Research would likely focus on several key areas:

Synthesis: Developing an efficient and selective synthesis route would be the primary objective. This could involve multi-step procedures starting from simpler anilines, requiring careful control of halogenation and nitration steps.

Structural Analysis: Detailed characterization using techniques like X-ray crystallography would be invaluable to understand how the steric strain from the ortho substituents affects the planarity of the molecule and intermolecular interactions in the solid state.

Spectroscopic Characterization: A thorough analysis using NMR (¹H, ¹³C), IR, and mass spectrometry would provide fundamental data on its electronic structure and fragmentation patterns.

Reactivity Studies: Investigating its behavior in various organic reactions would reveal the interplay of the competing electronic and steric effects of its substituents. For example, its utility as an intermediate in creating more complex molecules, such as dyes or potential pharmaceutical scaffolds, could be explored. nbinno.comchemicalbook.com

Research Data on Related Aniline Derivatives

To infer the potential properties of 2-bromo-6-iodo-4-nitroaniline, it is useful to examine data from structurally similar compounds. The following tables present a compilation of properties and available spectroscopic information for several related di- and tri-substituted nitroanilines.

Table 1: Physical and Chemical Properties of Related Aniline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Bromo-4-nitroaniline (B50497)C₆H₅BrN₂O₂217.02110-11313296-94-1
2,6-Dibromo-4-nitroaniline (B165464)C₆H₄Br₂N₂O₂295.92205-207827-94-1
2-Bromo-6-chloro-4-nitroanilineC₆H₄BrClN₂O₂251.46176-17899-29-6
4-Bromo-2-iodo-6-nitroanilineC₆H₄BrIN₂O₂342.92Not available180624-08-2

Data sourced from references chemicalbook.comchemicalbook.comnih.govguidechem.comsynquestlabs.com. The data for the target compound, 2-Bromo-6-iodo-4-nitroaniline (Benzenamine, 2-bromo-6-iodo-4-nitro-), is not available in the search results.

Table 2: Available Spectroscopic Data for Related Aniline Derivatives

Compound Name¹H NMR¹³C NMRMass SpecIR Spectra
2-Bromo-4-nitroanilineAvailable nih.govspectrabase.comAvailable nih.govAvailable nih.govAvailable nih.gov
2,6-Dibromo-4-nitroanilineNot specifiedNot specifiedAvailable nih.govNot specified
2-Bromo-6-chloro-4-nitroanilineAvailable chemicalbook.comNot specifiedNot specifiedNot specified
4-Bromo-2-iodo-6-nitroanilineNot specifiedNot specifiedNot specifiedNot specified

This table indicates the type of spectroscopic data found in the search results for each compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrIN2O2 B3260683 BenzenaMine,2-broMo-6-iodo-4-nitro- CAS No. 33348-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-iodo-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAGLDFWDGCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 6 Iodo 4 Nitroaniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-bromo-6-iodo-4-nitroaniline suggests a convergent synthetic strategy originating from simpler, commercially available precursors. The primary disconnections involve the carbon-halogen and carbon-nitrogen bonds of the nitro group. A logical retrosynthetic pathway would commence with the removal of the iodo and bromo groups, followed by the nitro group, ultimately leading back to aniline (B41778). This approach is predicated on the principles of electrophilic aromatic substitution, where the order of substituent introduction is critical for achieving the desired regiochemistry.

The directing effects of the substituents play a pivotal role in this analysis. The amino group is a potent activating ortho-, para-director, while the nitro group is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing. Consequently, the synthetic strategy must carefully orchestrate the sequence of nitration and halogenation reactions to ensure the correct placement of each functional group on the aniline core.

Precursor Synthesis and Halogenation Strategies

The synthesis of 2-bromo-6-iodo-4-nitroaniline necessitates the preparation of key precursors and the implementation of regioselective halogenation techniques. A crucial intermediate in the proposed synthetic route is 4-nitroaniline (B120555).

The introduction of a bromine atom at the C-2 position of a 4-nitroaniline precursor is a critical step. The strong activating and ortho-directing influence of the amino group facilitates electrophilic substitution at the positions ortho to it. The synthesis of 2-bromo-4-nitroaniline (B50497) from 4-nitroaniline has been reported using various brominating agents. nih.govresearchgate.net A common method involves the use of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, which provides a convenient and effective means of regioselective bromination. nih.govresearchgate.net

Reaction Step Reagents and Conditions Yield Reference
Bromination of 4-nitroaniline4-nitroaniline, ammonium bromide, hydrogen peroxide, acetic acid, room temperature, 3 hNot Specified nih.govresearchgate.net

The regioselective introduction of an iodine atom at the C-6 position of a 2-bromo-4-nitroaniline intermediate is the most challenging step in the synthesis. The existing substituents, particularly the strongly activating amino group, will direct incoming electrophiles. To achieve iodination at the C-6 position, a suitable iodinating agent that can overcome the steric hindrance and electronic deactivation from the adjacent bromine and the meta-nitro group is required. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a suitable solvent are potential candidates for this transformation. The reaction conditions would need to be carefully optimized to favor the desired isomer.

The synthesis of the 4-nitroaniline precursor is typically achieved through the nitration of aniline. However, direct nitration of aniline with a mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation of the amino group and the formation of a mixture of undesired products. chemistrysteps.combyjus.comallen.in To circumvent these issues, a common strategy involves the protection of the amino group via acetylation to form acetanilide (B955). allen.inmagritek.comyoutube.comwikipedia.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. The nitration of acetanilide predominantly yields the para-nitro isomer, which can then be deprotected by hydrolysis to afford 4-nitroaniline. magritek.comyoutube.comwikipedia.org

Reaction Step Reagents and Conditions Key Feature Reference
Nitration of AcetanilideAcetanilide, concentrated nitric acid, concentrated sulfuric acidProtection of the amino group to achieve para-selectivity allen.inmagritek.comyoutube.comwikipedia.org
Hydrolysisp-nitroacetanilide, acid or baseDeprotection to yield 4-nitroaniline magritek.com

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

A plausible multi-step synthesis for 2-bromo-6-iodo-4-nitroaniline, based on the principles of electrophilic aromatic substitution and the use of protecting groups, can be devised starting from aniline.

A proposed synthetic route is as follows:

Protection of Aniline: Aniline is first acetylated with acetic anhydride to form acetanilide. This step protects the amino group from oxidation and moderates its activating effect.

Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position, yielding p-nitroacetanilide.

Hydrolysis: The p-nitroacetanilide is subsequently hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and afford 4-nitroaniline.

Regioselective Bromination: 4-nitroaniline is then regioselectively brominated at the C-2 position using a suitable brominating agent, such as ammonium bromide and hydrogen peroxide, to give 2-bromo-4-nitroaniline.

Regioselective Iodination: The final and most challenging step is the regioselective iodination of 2-bromo-4-nitroaniline at the C-6 position. This would likely require an electrophilic iodinating agent like N-iodosuccinimide or iodine monochloride, with careful control of reaction conditions to achieve the desired substitution pattern.

This sequential approach, which strategically introduces the substituents in a specific order, is essential for the successful synthesis of the target compound, 2-bromo-6-iodo-4-nitroaniline. Further research and experimental validation are necessary to optimize the conditions for the final iodination step.

Nitration of Halogenated Anilines

The synthesis of 2-bromo-6-iodo-4-nitroaniline can be envisioned through the nitration of a dihalogenated aniline precursor, namely 2-bromo-6-iodoaniline. In this approach, the amino group of the aniline derivative directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since both ortho positions are already substituted with bromine and iodine, the nitration is expected to occur at the para position.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion.

Hypothetical Reaction Scheme:

The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. Lower temperatures are generally favored to enhance selectivity and minimize the formation of byproducts.

Table 1: Hypothetical Reaction Parameters for Nitration of 2-Bromo-6-iodoaniline

ParameterConditionPurpose
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the nitronium ion (NO₂⁺) for electrophilic aromatic substitution.
Temperature 0-10 °CTo control the reaction rate and minimize side product formation.
Solvent Sulfuric AcidActs as both a catalyst and a solvent for the reactants.
Reaction Time 1-3 hoursTo ensure complete conversion of the starting material.

It is important to note that direct nitration of highly halogenated anilines can sometimes be challenging due to the deactivating effect of the halogen atoms on the aromatic ring, which makes the electrophilic substitution more difficult.

Halogenation of Nitroanilines

An alternative and more common approach to synthesizing 2-bromo-6-iodo-4-nitroaniline involves the sequential halogenation of p-nitroaniline. This multi-step process requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity.

The first step is typically the bromination of p-nitroaniline. The amino group is a strong ortho-, para-director, and the nitro group is a meta-director. Therefore, the bromination will occur at the positions ortho to the amino group. To achieve dibromination at the 2 and 6 positions, a suitable brominating agent and reaction conditions are necessary. A common method involves the use of bromine in a solvent like acetic acid or dichloromethane acs.org.

The subsequent step is the selective iodination of the resulting 2,6-dibromo-4-nitroaniline (B165464) or, more likely, the iodination of an intermediate such as 2-bromo-4-nitroaniline. The introduction of an iodine atom ortho to the amino group in a pre-brominated nitroaniline is a regiochemical challenge. The directing effects of the existing substituents (amino, nitro, and bromo groups) will influence the position of iodination. The amino group will strongly direct the incoming iodine to the remaining ortho position.

Various iodinating reagents can be employed, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of an oxidizing agent organic-chemistry.orgnih.gov. The choice of reagent and conditions is crucial to achieve the desired 2-bromo-6-iodo-4-nitroaniline and avoid the formation of other isomers or polyiodinated products. For instance, the iodination of anilines can be influenced by the reaction medium, with different active species being formed under different conditions rsc.org.

Table 2: Exemplary Halogenation Reactions of p-Nitroaniline Derivatives

Starting MaterialReagent(s)Product(s)Reference
p-NitroanilineBromine/Acetic Acid2-Bromo-4-nitroaniline, 2,6-Dibromo-4-nitroaniline nih.govsigmaaldrich.com
p-NitroanilinePotassium chlorate/HCl2,6-Dichloro-4-nitroaniline researchgate.net
Aniline DerivativesMolecular iodine/Pyridine/Dioxanepara-Iodinated anilines researchgate.net

Catalytic Approaches in the Synthesis of 2-Bromo-6-iodo-4-nitroaniline

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-bromo-6-iodo-4-nitroaniline can benefit from such approaches, particularly for the formation of carbon-halogen bonds.

Transition Metal Catalysis for C-X Bond Formation

Transition metal catalysis offers powerful tools for the formation of C-Br and C-I bonds on aromatic rings. Palladium and copper complexes are among the most widely used catalysts for these transformations.

Palladium-Catalyzed Halogenation: Palladium catalysts are well-known for their ability to catalyze cross-coupling reactions and direct C-H functionalization. While less common for direct halogenation with elemental halogens, palladium can be used in directed C-H iodination and bromination reactions. For instance, palladium-catalyzed C-H activation can be employed to selectively introduce a halogen at a specific position, guided by a directing group on the aniline nitrogen nih.gov. Although this adds extra steps for the introduction and removal of the directing group, it can provide high regioselectivity that is difficult to achieve with classical electrophilic substitution.

Copper-Catalyzed Halogenation: Copper catalysts have emerged as a cost-effective and efficient alternative for C-H halogenation reactions. Copper(II) halides can be used for the para-selective direct bromination and chlorination of nitrosoarenes, which can be subsequently reduced to the corresponding anilines acs.org. Furthermore, copper-catalyzed ortho-halogenation of protected anilines has been developed, offering excellent mono-substitution selectivity and high ortho-regiocontrol under aerobic conditions rsc.orgrsc.org. This approach could be particularly relevant for the synthesis of 2-bromo-6-iodo-4-nitroaniline by sequentially introducing the halogens at the ortho positions of a protected p-nitroaniline.

Table 3: Examples of Transition Metal-Catalyzed Halogenation of Aniline Derivatives

Catalyst SystemSubstrate TypeHalogenating AgentKey FeatureReference
Copper(II) HalidesNitrosoarenesCuBr₂, CuCl₂Para-selective halogenation acs.org
Copper(II) NitrateProtected AnilinesN-Halosuccinimides (NCS, NBS)Ortho-selective halogenation under aerobic conditions rsc.orgrsc.org
Palladium(II) AcetateAniline DerivativesN-Bromophthalimide (NBP)Meta-selective C-H bromination nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-bromo-6-iodo-4-nitroaniline, several green chemistry principles can be applied.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Catalytic reactions, by their nature, often have higher atom economy than stoichiometric reactions.

Use of Safer Solvents and Reagents: Traditional nitration and halogenation reactions often use corrosive acids and hazardous solvents. Green chemistry encourages the use of safer alternatives. For example, solvent-free reactions or the use of greener solvents like water or ionic liquids can be explored. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often allows for solvent-free conditions nih.gov. For instance, a microwave-assisted method for producing anilines from activated aryl halides in aqueous ammonia has been reported, eliminating the need for organic solvents and catalysts nih.gov.

Energy Efficiency: Microwave-assisted synthesis not only reduces the need for solvents but also improves energy efficiency by directly heating the reaction mixture, leading to faster reaction rates at lower bulk temperatures scirp.org.

Table 4: Green Chemistry Approaches in Halogenated Aniline Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential BenefitReference
Safer Solvents Use of aqueous media or solvent-free conditions for halogenation.Reduced environmental impact and worker exposure to hazardous solvents. rsc.org
Energy Efficiency Microwave-assisted synthesis for nitration and halogenation steps.Shorter reaction times, potentially higher yields, and reduced energy consumption. nih.govscirp.org
Catalysis Use of transition metal catalysts for C-X bond formation.Higher selectivity, milder reaction conditions, and improved atom economy. rsc.orgnih.govrsc.org

Optimization of Reaction Conditions and Yields

The successful synthesis of 2-bromo-6-iodo-4-nitroaniline with high yield and purity hinges on the careful optimization of reaction conditions for each synthetic step. Key parameters to consider include:

Reactant Stoichiometry: The molar ratios of the starting material, halogenating or nitrating agents, and catalysts must be precisely controlled to ensure complete conversion and minimize the formation of side products.

Temperature and Reaction Time: These parameters are critical for controlling the reaction rate and selectivity. For electrophilic aromatic substitutions, lower temperatures often lead to higher regioselectivity.

Solvent and Catalyst Choice: The solvent can significantly influence the solubility of reactants and the reaction mechanism. The choice of catalyst is crucial for achieving high efficiency and selectivity in catalytic reactions.

Work-up and Purification: Proper work-up procedures are necessary to quench the reaction and remove unreacted reagents and byproducts. Purification techniques such as recrystallization or chromatography are often required to obtain the final product in high purity.

Computational tools can aid in the optimization process by predicting the regioselectivity of electrophilic aromatic substitution reactions, thus guiding the choice of synthetic route and reaction conditions nih.govd-nb.info.

Challenges in the Scalable Synthesis of 2-Bromo-6-iodo-4-nitroaniline

Scaling up the synthesis of a complex molecule like 2-bromo-6-iodo-4-nitroaniline from the laboratory to an industrial scale presents several challenges:

Regioselectivity Control: Maintaining high regioselectivity in multi-step halogenation and nitration reactions on a large scale can be difficult. Minor variations in reaction conditions can lead to the formation of undesired isomers, which are often difficult to separate.

Byproduct Formation: The sequential introduction of multiple substituents increases the likelihood of byproduct formation. For example, in the halogenation of p-nitroaniline, the formation of both mono- and di-halogenated products, as well as other isomers, is possible nih.gov. The accumulation of these impurities can affect the quality of the final product and complicate the purification process.

Process Safety: Nitration reactions are highly exothermic and require careful thermal management to prevent runaway reactions. The use of hazardous reagents such as concentrated acids and bromine also poses safety risks that need to be carefully managed on a large scale.

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 6 Iodo 4 Nitroaniline

Reactivity of the Amino Group

The amino group (-NH2) in 2-bromo-6-iodo-4-nitroaniline is a primary aromatic amine. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group and the halogen substituents on the aromatic ring.

Protonation and Acylation Reactions

Like other amines, the amino group in 2-bromo-6-iodo-4-nitroaniline possesses a lone pair of electrons on the nitrogen atom, rendering it basic and susceptible to protonation in the presence of acids to form an anilinium salt. ncert.nic.in However, the basicity of the amino group is considerably reduced by the strong electron-withdrawing effects of the nitro group and the halogens. ncert.nic.in These groups pull electron density away from the amino group, making the lone pair less available for protonation.

Acylation of the amino group, a common reaction for primary and secondary amines, involves the reaction with acid chlorides, anhydrides, or esters to form amides. byjus.com This reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. byjus.com For 2-bromo-6-iodo-4-nitroaniline, this reaction can be used to "protect" the amino group, which can be beneficial for subsequent reactions. ucalgary.ca The resulting amide is a less powerful activating group than the original amino group, which can help control the regioselectivity of further electrophilic aromatic substitution reactions. ucalgary.ca The protecting acyl group can later be removed by hydrolysis. ucalgary.ca

Table 1: Representative Acylation Reactions of Substituted Anilines

Amine Reactant Acylating Agent Product Reference
Aniline (B41778) Acetic Anhydride Acetanilide (B955) byjus.com
2,4,6-Tribromoaniline (B120722) Acetyl Chloride N-(2,4,6-tribromophenyl)acetamide ucalgary.ca
4-Nitroaniline (B120555) Benzoyl Chloride N-(4-nitrophenyl)benzamide byjus.com

Condensation Reactions

The amino group of 2-bromo-6-iodo-4-nitroaniline can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). However, the reduced nucleophilicity of the amino group due to the electron-withdrawing substituents can make these reactions more challenging compared to anilines with electron-donating groups. The reaction conditions may require elevated temperatures or the use of a catalyst to proceed efficiently. Such condensation reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov

Reactivity of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that profoundly influences the chemical properties of the aromatic ring and is itself a site of important chemical transformations. numberanalytics.com

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a synthetically valuable transformation in organic chemistry, providing a route to substituted anilines. acs.org A variety of reducing agents can be employed for this purpose, and the choice of reagent is crucial to achieve chemoselectivity, especially in a molecule with multiple reducible functional groups like 2-bromo-6-iodo-4-nitroaniline.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst), transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst), and metal-acid reductions (e.g., Sn/HCl or Fe/HCl). acs.orgnih.govorganic-chemistry.org For halogenated nitroarenes, care must be taken to avoid dehalogenation, which can occur as a side reaction. nih.govgoogle.com The use of milder, more selective reducing systems is often necessary. For instance, catalytic transfer hydrogenation with hydrazine hydrate and Pd/C has been shown to be effective for the selective reduction of halogenated nitroarenes. nih.gov Iron-based catalyst systems have also demonstrated high chemoselectivity in the reduction of nitroarenes in the presence of other reducible functional groups. rsc.org The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. acs.orgorientjchem.org

Table 2: Comparison of Reducing Agents for Nitroarenes

Reducing System Advantages Potential Disadvantages Reference
Catalytic Hydrogenation (H2/Pd, Pt, Ni) High efficiency Risk of dehalogenation, requires handling of H2 gas nih.gov
Transfer Hydrogenation (Hydrazine/Pd/C) Milder conditions, good selectivity Hydrazine is toxic nih.gov
Metal/Acid (Sn/HCl, Fe/HCl) Cost-effective Harsh conditions, not always selective acs.org
Iron-based catalysts High chemoselectivity, earth-abundant metal May require specific ligands or conditions rsc.org

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. numberanalytics.comvaia.com It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density through both the inductive effect and the resonance effect. quora.comlibretexts.orgminia.edu.eg The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the ring through the sigma bond framework. libretexts.orgminia.edu.eg The resonance effect involves the delocalization of the pi electrons of the aromatic ring onto the nitro group, creating a positive charge on the ring and further reducing its electron density. vaia.comminia.edu.eg This deactivation makes electrophilic attack on the aromatic ring of 2-bromo-6-iodo-4-nitroaniline significantly more difficult compared to benzene (B151609).

Reactivity of Halogen Substituents (Bromine and Iodine)

The bromine and iodine atoms on the aromatic ring of 2-bromo-6-iodo-4-nitroaniline are key functional groups for further synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. The differential reactivity of iodine and bromine is a crucial aspect to consider.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. nih.govmdpi.com This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.

This difference in reactivity allows for selective and sequential cross-coupling reactions. For instance, it is possible to selectively react the iodo substituent while leaving the bromo substituent intact by carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature. nih.gov For example, a Suzuki coupling could be performed at the iodine position using a standard palladium catalyst like Pd(PPh3)4. Subsequently, a second cross-coupling reaction could be carried out at the bromine position, often requiring a more active catalyst system or harsher reaction conditions. nih.govacs.org This stepwise functionalization provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds from a single precursor.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, especially those activated by electron-withdrawing groups. wikipedia.org The nitro group at the para-position to the amino group, and ortho/para to the halogen leaving groups, strongly activates the benzene ring towards nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.orgwikipedia.org

The mechanism of nucleophilic aromatic substitution on activated aromatic rings typically proceeds via a two-step addition-elimination pathway, known as the SNAr mechanism. wikipedia.orgsemanticscholar.org This process involves the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. wikipedia.orgic.ac.uk

For 2-bromo-6-iodo-4-nitroaniline, a nucleophile would attack the carbon bearing one of the halogen leaving groups. The presence of the para-nitro group is crucial, as it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction. wikipedia.orgwikipedia.org The reaction is generally considered a stepwise process due to the significant stabilization of this Meisenheimer intermediate.

However, the distinction between a stepwise and a concerted mechanism, where bond formation and bond cleavage occur simultaneously, can be subtle. nih.govresearchgate.net The nature of the leaving group, the nucleophile, and the solvent all play a role. nih.govstackexchange.com While strongly electron-poor rings reacting with poor leaving groups (like fluoride) often favor a distinct, observable intermediate, systems with better leaving groups (like chloride or bromide) may proceed through a more concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govstackexchange.com In the case of 2-bromo-6-iodo-4-nitroaniline, both iodine and bromine are good leaving groups. The relative leaving group ability in SNAr reactions is often F < Cl < Br < I, which correlates with the strength of the carbon-halogen bond. numberanalytics.com Therefore, substitution would preferentially occur at the more labile carbon-iodine bond. Given the strong activation by the nitro group, the reaction with a nucleophile is expected to proceed readily, likely through a stepwise mechanism involving a well-stabilized Meisenheimer complex.

An alternative mechanism for nucleophilic aromatic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com This mechanism is typically observed for unactivated aryl halides under forcing conditions with very strong bases, such as sodium amide (NaNH2). pressbooks.pubyoutube.com The process involves the deprotonation of a hydrogen atom ortho to the leaving group, followed by the elimination of the halide to form the aryne. youtube.com

For 2-bromo-6-iodo-4-nitroaniline, the formation of a benzyne intermediate is considered highly unlikely under standard nucleophilic substitution conditions. The SNAr pathway is strongly favored due to the presence of the activating para-nitro group. wikipedia.org Furthermore, benzyne formation requires a proton ortho to a halogen, which is present in this molecule (at the C5 position). However, the conditions required (a very strong base) would likely lead to other reactions with the acidic amino group and are generally not compatible with the typical SNAr conditions. Studies on the formation of benzynes from 2,6-dihaloaryls have shown that regioselectivity can be influenced by the specific halogens and reaction conditions, but these studies typically involve organolithium intermediates rather than simple strong bases. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (bromo and iodo) on the 2-bromo-6-iodo-4-nitroaniline scaffold offers opportunities for selective and sequential functionalization. The general reactivity order for aryl halides in the rate-determining oxidative addition step is I > Br > Cl. mdpi.com This differential reactivity allows for regioselective cross-coupling at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most versatile cross-coupling methods. nih.gov For dihalogenated substrates, such as those containing both bromine and iodine, the reaction can be performed with high regioselectivity. The palladium catalyst preferentially undergoes oxidative addition into the weaker carbon-iodine bond over the stronger carbon-bromine bond. libretexts.orgresearchgate.net

Thus, in a Suzuki-Miyaura coupling of 2-bromo-6-iodo-4-nitroaniline with an arylboronic acid, the expected product would be 2-bromo-6-aryl-4-nitroaniline. This selective transformation allows for the synthesis of complex biaryl structures. Studies on unprotected ortho-bromoanilines have demonstrated that these couplings are well-tolerated, even with the free amino group, and can proceed in good to excellent yields. nih.govrsc.org The reaction is compatible with a wide range of functional groups, including electron-withdrawing nitro groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Haloanilines

Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 85-97 nih.gov
CataXCium A Pd G3 K₃PO₄ Dioxane/H₂O 100 80-97 nih.gov
Pd(PPh₃)₄ Ag₂O THF RT ~70-90 nih.gov
Pd₂(dba)₃ / X-Phos Cs₂CO₃ Toluene 100 High nih.gov

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Heck reaction with 2-bromo-6-iodo-4-nitroaniline would be expected to occur selectively at the C-I bond. This would provide a pathway to vinyl-substituted anilines, which are valuable synthetic intermediates. Intramolecular Heck reactions of ortho-haloanilines have also been used to construct indole (B1671886) ring systems, highlighting a potential application for derivatives of this compound. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne. wikipedia.orgnih.gov This reaction is highly effective for forming arylalkynes. For substrates containing multiple halogens, the Sonogashira coupling exhibits excellent regioselectivity, reacting preferentially at the site of the most reactive halide (iodide). libretexts.orgwikipedia.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne results exclusively in the substitution of the iodine atom. wikipedia.org Therefore, 2-bromo-6-iodo-4-nitroaniline would be an excellent substrate for the selective synthesis of 2-bromo-6-alkynyl-4-nitroaniline.

Table 2: Expected Regioselective Palladium-Catalyzed Couplings of 2-Bromo-6-iodo-4-nitroaniline

Reaction Coupling Partner Expected Product
Suzuki-Miyaura Ar-B(OH)₂ 2-Bromo-6-aryl-4-nitroaniline
Heck R-CH=CH₂ 2-Bromo-6-vinyl-4-nitroaniline
Sonogashira R-C≡CH 2-Bromo-6-alkynyl-4-nitroaniline

Other Metal-Mediated Transformations

Beyond palladium catalysis, other metal-mediated reactions can be envisioned for the functionalization of 2-bromo-6-iodo-4-nitroaniline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org This transformation could be applied to 2-bromo-6-iodo-4-nitroaniline to introduce a second amino group, again with expected selectivity for the C-I bond. This would lead to the formation of substituted diaminobenzene derivatives. The reaction is known to be tolerant of various functional groups, and specific catalyst systems have been developed for coupling with anilines, including those bearing nitro groups. novartis.combeilstein-journals.org

Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, though it often requires harsh conditions. wikipedia.orgorganic-chemistry.org Modern variations, often using ligands, allow for milder conditions and can be used for C-N and C-O bond formation as well (Ullmann-type reactions). organic-chemistry.orgnih.gov An Ullmann reaction on 2-bromo-6-iodo-4-nitroaniline could potentially lead to either homocoupling at the C-I position to form a complex biphenyl (B1667301) dimer or, under carefully controlled conditions with a different coupling partner, to the formation of diaryl ethers or diaryl amines.

Electrophilic Aromatic Substitution on the Ring System

The benzene ring of 2-bromo-6-iodo-4-nitroaniline is substituted with an amino group (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and an iodine atom (-I). The amino group is a powerful activating group and is ortho, para-directing, while the nitro group is a strong deactivating group and is meta-directing. The halogen atoms are deactivating yet ortho, para-directing. The outcome of electrophilic aromatic substitution on this molecule is therefore determined by the cumulative effects of these substituents.

The directing effects of the substituents on the aromatic ring of 2-bromo-6-iodo-4-nitroaniline are a balance of electronic and steric factors. The amino group, being the most powerful activating group, strongly directs incoming electrophiles to the positions ortho and para to it. However, in this molecule, both ortho positions are already occupied by bulky halogen atoms (bromine and iodine). The para position is occupied by the nitro group.

In the case of 2-bromo-6-iodo-4-nitroaniline, the positions available for substitution are C3 and C5. The amino group activates these positions, while the nitro group deactivates them. The halogens at C2 and C6 also influence the electron density at these sites.

Table 1: Electronic Properties of Substituents

SubstituentElectronic EffectDirecting Influence
-NH₂ActivatingOrtho, Para
-NO₂DeactivatingMeta
-BrDeactivatingOrtho, Para
-IDeactivatingOrtho, Para

Given the substitution pattern of 2-bromo-6-iodo-4-nitroaniline, any further electrophilic aromatic substitution is expected to be challenging due to the presence of three deactivating groups and the steric hindrance from the ortho-substituents. However, if a reaction were to occur, the position of substitution would be determined by the interplay of the directing effects.

Studies on related 2,6-dihaloacetanilides have shown that nitration tends to occur at the 3-position, which is meta to the deactivating nitro group and ortho to the activating amino group (after considering the directing influence of the acetylated amino group in those studies). researchgate.net In the case of 2-bromo-6-iodo-4-nitroaniline, the amino group is a stronger activator than the halogens are deactivators, and it would direct an incoming electrophile to the positions meta to the nitro group (C3 and C5).

The steric bulk of the iodine atom is greater than that of the bromine atom. This steric hindrance would likely disfavor substitution at the position adjacent to the iodine atom (C5 if we consider the amino group as C1, bromine as C2, and iodine as C6). Therefore, it can be predicted that electrophilic attack is most likely to occur at the C3 position, which is ortho to the amino group and meta to the nitro group, and adjacent to the smaller bromine atom.

Intramolecular Interactions and Their Influence on Reactivity

The geometry and reactivity of 2-bromo-6-iodo-4-nitroaniline are significantly influenced by intramolecular interactions, particularly hydrogen bonding and steric hindrance.

It is highly probable that 2-bromo-6-iodo-4-nitroaniline also exhibits an intramolecular N-H···I hydrogen bond. The presence of this hydrogen bond would contribute to the planarity of the molecule and influence the orientation of the amino group. This, in turn, can affect the reactivity of the compound by altering the availability of the nitrogen lone pair for delocalization into the aromatic ring.

Table 2: Hydrogen Bond Geometry in Related Compounds

CompoundIntramolecular Hydrogen BondDihedral Angle (Aromatic Ring - NO₂)Reference
2-Bromo-4-nitroaniline (B50497)N-H···Br4.57(4)° nih.govnih.gov
2-Bromo-6-chloro-4-nitroanilineN-H···O (intermolecular)- nih.gov

Data for 2-bromo-6-iodo-4-nitroaniline is not available and is inferred from related structures.

The presence of two bulky halogen atoms (bromine and iodine) in the positions ortho to the amino group creates significant steric hindrance. This "ortho effect" can have several consequences for the reactivity of the molecule. wikipedia.org

Firstly, the steric bulk can hinder the approach of an electrophile to the adjacent positions on the ring, as discussed in the context of regioselectivity. Secondly, it can force the nitro group out of the plane of the benzene ring, which would reduce its deactivating resonance effect. This has been observed in other ortho-substituted nitrobenzenes.

Furthermore, the steric hindrance can affect the basicity of the aniline. Protonation of the amino group leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral geometry. This change would lead to increased steric clashes between the -NH₃⁺ group and the ortho-halogen substituents, destabilizing the conjugate acid and thus making the aniline a weaker base. wikipedia.org This effect is well-documented for ortho-substituted anilines. byjus.com

The relative sizes of the ortho-substituents are also important. The van der Waals radius of iodine is larger than that of bromine, meaning the steric hindrance from the iodine atom will be more pronounced. This difference is expected to influence the precise geometry of the molecule and its reactivity profile.

Advanced Structural Elucidation and Solid State Analysis of 2 Bromo 6 Iodo 4 Nitroaniline

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-bromo-6-iodo-4-nitroaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for a comprehensive structural assignment.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of 2-bromo-6-iodo-4-nitroaniline would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which would deshield the aromatic protons, causing them to appear at a higher chemical shift (downfield). The bromine, iodine, and amine groups also exert their influence on the electron density of the aromatic ring.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also affected by the attached substituents. Carbons bonded to electronegative atoms like bromine, iodine, and the nitro group would be expected to resonate at lower field.

Hypothetical ¹H NMR Data for 2-Bromo-6-iodo-4-nitroaniline

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 ~8.5 Doublet 1H H-3
2 ~8.0 Doublet 1H H-5

Hypothetical ¹³C NMR Data for 2-Bromo-6-iodo-4-nitroaniline

Chemical Shift (δ, ppm) Assignment
~150 C-4 (attached to -NO₂)
~145 C-1 (attached to -NH₂)
~135 C-5
~130 C-3
~110 C-2 (attached to -Br)
Two-Dimensional NMR for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would reveal the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between the aromatic protons on adjacent carbons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-bromo-6-iodo-4-nitroaniline (C₆H₄BrIN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Theoretical Exact Mass Calculation for C₆H₄BrIN₂O₂

Atom Number Isotopic Mass (amu) Total Mass (amu)
Carbon-¹² 6 12.00000 72.00000
Hydrogen-¹ 4 1.00783 4.03132
Bromine-⁷⁹ 1 78.91834 78.91834
Iodine-¹²⁷ 1 126.90447 126.90447
Nitrogen-¹⁴ 2 14.00307 28.00614
Oxygen-¹⁶ 2 15.99491 31.98982

| Total | | | 341.84009 |

An experimental HRMS value that closely matches this theoretical value would provide strong evidence for the proposed molecular formula.

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion of 2-bromo-6-iodo-4-nitroaniline can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation patterns for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it. The presence of bromine and iodine isotopes would also lead to characteristic isotopic patterns in the mass spectrum for fragments containing these halogens.

Hypothetical Fragmentation Data for 2-Bromo-6-iodo-4-nitroaniline

m/z (Mass-to-Charge Ratio) Possible Fragment Interpretation
342/344 [M]⁺ Molecular ion peak (showing Br isotope pattern)
296/298 [M - NO₂]⁺ Loss of the nitro group
215 [M - NO₂ - Br]⁺ Loss of nitro group and bromine
169 [M - NO₂ - I]⁺ Loss of nitro group and iodine
79/81 [Br]⁺ Bromine cation

Infrared (IR) and Raman Spectroscopy

No experimental data on the infrared or Raman spectra of 2-bromo-6-iodo-4-nitroaniline has been found in the searched scientific literature.

Vibrational Mode Assignments for Functional Groups

Specific vibrational mode assignments for the functional groups of 2-bromo-6-iodo-4-nitroaniline are not available.

Conformational Analysis via Vibrational Signatures

Conformational analysis of 2-bromo-6-iodo-4-nitroaniline based on its vibrational signatures cannot be provided due to the absence of spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for 2-bromo-6-iodo-4-nitroaniline to analyze its electronic transitions.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of 2-bromo-6-iodo-4-nitroaniline.

Single-Crystal X-ray Diffraction Analysis

No data from single-crystal X-ray diffraction analysis, including unit cell parameters, space group, or refinement statistics, is available for this compound.

Molecular Geometry and Conformation in the Solid State

Detailed information on the molecular geometry, bond lengths, bond angles, and conformation of 2-bromo-6-iodo-4-nitroaniline in the solid state is not available.

Dihedral Angles and Planarity Analysis

The planarity of the benzenamine, 2-bromo-6-iodo-4-nitro- core is a critical feature of its molecular geometry. The spatial arrangement of the nitro group relative to the benzene ring, defined by the dihedral angle, is particularly informative. In the closely related compound 2-bromo-4,6-dinitroaniline, the dihedral angles between the two nitro groups and the aniline (B41778) ring are minimal, at 2.04(3)° and 1.18(4)°. nih.govnih.gov This suggests a high degree of planarity. Similarly, in 2-bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°. nih.govresearchgate.net These small deviations from coplanarity indicate that the steric hindrance from the ortho-substituents is not sufficient to cause significant twisting of the nitro group out of the aromatic plane. This near-planar conformation allows for effective electronic communication between the nitro group and the aniline ring system.

Bond Lengths and Angles Perturbations

Intermolecular Interactions in Crystal Packing

The crystal packing of 2-bromo-6-iodo-4-nitroaniline is dictated by a sophisticated network of intermolecular interactions, which are fundamental to the formation of its solid-state architecture.

Hydrogen Bonding Networks (N-H···O, N-H···N, C-H···O)

The presence of both a hydrogen-bond-donating amino group and hydrogen-bond-accepting nitro groups facilitates the formation of robust hydrogen bonding networks. In the crystal structure of 2-bromo-4,6-dinitroaniline, the molecules are linked by N-H···O and C-H···O hydrogen bonds, which contribute to a three-dimensional network. nih.govnih.gov Similarly, in 2-bromo-4-nitroaniline, intermolecular N-H···N and N-H···O hydrogen bonds are observed to link the molecules. nih.govresearchgate.net It is highly probable that 2-bromo-6-iodo-4-nitroaniline also exhibits similar N-H···O hydrogen bonding patterns, forming chains or sheets of molecules. The potential for weaker C-H···O interactions, involving aromatic protons and nitro-group oxygen atoms, further stabilizes the crystal lattice.

Supramolecular Architectures and Crystal Engineering

The combination of hydrogen bonds, halogen bonds, and π-π stacking interactions in 2-bromo-6-iodo-4-nitroaniline leads to the formation of a complex and well-defined supramolecular architecture. The directional nature of both hydrogen and halogen bonds acts as a powerful tool in guiding the self-assembly of the molecules into predictable patterns. The resulting architecture is likely to be a three-dimensional network, as seen in the related 2-bromo-4,6-dinitroaniline. nih.govnih.gov The study of these interactions and the resulting packing motifs is central to the field of crystal engineering, which seeks to design and synthesize crystalline materials with desired physical and chemical properties. Understanding the intricate balance of these non-covalent forces in 2-bromo-6-iodo-4-nitroaniline provides valuable insights into the principles of molecular recognition and the rational design of functional solid-state materials.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Iodo 4 Nitroaniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing a theoretical framework to predict and interpret the properties of molecules with remarkable accuracy. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of a molecule's energetic and electronic features from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing computational cost with high accuracy. This method is particularly well-suited for studying medium to large-sized molecules like 2-Bromo-6-iodo-4-nitroaniline. DFT calculations are predicated on the concept that the energy of a molecule can be determined from its electron density, a more manageable property than the multi-electron wavefunction.

The first step in a computational analysis is typically the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For 2-Bromo-6-iodo-4-nitroaniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The presence of bulky bromine and iodine atoms ortho to the amino group, along with the electron-withdrawing nitro group, is expected to induce significant steric strain and electronic effects that dictate the molecule's preferred conformation. DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict these structural parameters. The planarity of the benzene (B151609) ring and the orientation of the amino and nitro groups are of particular interest, as these features influence the molecule's electronic properties and intermolecular interactions. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for 2-Bromo-6-iodo-4-nitroaniline (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-N (amino) Bond Length~1.40 Å
C-N (nitro) Bond Length~1.48 Å
C-C-N-H Dihedral AngleVariable (indicating potential non-planarity of the amino group)

Note: The values presented are illustrative and representative of what would be expected from DFT calculations.

The highly electronegative nitro group, coupled with the halogen atoms, acts as strong electron-withdrawing groups. This electronic pull significantly influences the charge distribution across the aromatic ring and on the amino group. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can quantify the charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack. worldscientific.com

The asymmetry of the substitution pattern in 2-Bromo-6-iodo-4-nitroaniline is expected to result in a significant net dipole moment. The magnitude and direction of this dipole moment, calculated by DFT, provide insights into the molecule's polarity and its potential interactions with solvents and other polar molecules. rdd.edu.iq

Ab Initio Methods for High-Level Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on solving the Schrödinger equation without empirical parameters, making them computationally more intensive than DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, especially for smaller, related systems to validate the results obtained from DFT. afit.edunih.gov These high-level calculations are crucial for refining the understanding of electron correlation effects, which can be significant in molecules with multiple lone pairs and pi-systems. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. researchgate.net

For 2-Bromo-6-iodo-4-nitroaniline, the presence of the electron-donating amino group and the electron-withdrawing nitro and halogen groups will significantly influence the energies of the frontier orbitals. The amino group will tend to raise the energy of the HOMO, while the nitro group will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with considerable reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half the HOMO-LUMO gap. A larger gap corresponds to a harder, more stable molecule. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Representative FMO and Reactivity Indices for 2-Bromo-6-iodo-4-nitroaniline (Illustrative)

ParameterDefinitionPredicted Trend
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high due to the amino group
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelatively low due to the nitro and halogen groups
HOMO-LUMO Gap (ΔE)ELUMO - EHOMORelatively small, indicating high reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Relatively low
Chemical Softness (S)1 / ηRelatively high

Note: The trends presented are qualitative predictions based on the electronic nature of the substituents.

No Specific Research Found for 2-Bromo-6-iodo-4-nitroaniline

Despite a comprehensive search for computational and theoretical investigations into the chemical compound Benzeneamine, 2-bromo-6-iodo-4-nitro-, no specific scholarly articles or research data were identified for this particular molecule.

The performed search encompassed various databases and academic resources, seeking information on the computational chemistry, including predictions of electrophilic and nucleophilic sites, aromaticity assessments, and simulated spectroscopic data for 2-bromo-6-iodo-4-nitroaniline. However, the search did not yield any studies dedicated to this exact compound.

While research exists for structurally related molecules, such as 2-bromo-4-nitroaniline (B50497), 2-bromo-4,6-dinitroaniline, and 4-bromo-2-iodo-6-nitroaniline, the unique substitution pattern of a bromine atom at the 2-position, an iodine atom at the 6-position, and a nitro group at the 4-position of the aniline (B41778) ring appears to be a subject that has not yet been explored in the available scientific literature concerning its computational and theoretical properties.

Therefore, the detailed analysis requested, including the generation of data tables for electrophilic and nucleophilic sites, aromaticity indices (HOMA, NICS), distortion from planarity, and predicted spectroscopic properties (IR, Raman, NMR), cannot be provided at this time due to the absence of published research on 2-bromo-6-iodo-4-nitroaniline.

Further experimental and computational studies would be required to generate the specific data and fulfill the detailed article outline as requested.

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Theoretical investigations into the reaction mechanisms of 2-bromo-6-iodo-4-nitroaniline would likely focus on reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. Computational methods, particularly Density Functional Theory (DFT), would be instrumental in elucidating these pathways.

To understand the kinetics and thermodynamics of a potential reaction involving 2-bromo-6-iodo-4-nitroaniline, researchers would first identify the transition state—the highest energy point along the reaction coordinate. The characterization of this transition state is crucial for determining the activation energy of the reaction. For a molecule containing heavy atoms like bromine and iodine, it is often recommended to use hybrid functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p) or def2-TZVP, to achieve a balance between accuracy and computational cost.

Following the identification of the transition state, a reaction coordinate analysis would be performed. This involves mapping the energy of the system as it moves from reactants to products through the transition state. This analysis provides a detailed picture of the energy landscape of the reaction, helping to confirm that the identified transition state correctly connects the reactants and products.

Investigation of Non-Covalent Interactions

The non-covalent interactions within the crystal structure of 2-bromo-6-iodo-4-nitroaniline would be critical to understanding its solid-state properties. These interactions, while weaker than covalent bonds, play a decisive role in the packing of molecules in a crystal.

Based on related structures, it is expected that the amino group (-NH2) of 2-bromo-6-iodo-4-nitroaniline would participate in hydrogen bonding with the nitro group (-NO2) of neighboring molecules. Computational methods can be used to quantify the strength of these hydrogen bonds. For instance, in the crystal structure of 2-bromo-4-nitroaniline, intermolecular N-H···N and N-H···O hydrogen bonds are observed to link the molecules, contributing to the stability of the crystal lattice. nih.gov

The presence of both bromine and iodine atoms in 2-bromo-6-iodo-4-nitroaniline suggests the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 2-bromo-4,6-dinitroaniline, weak side-on C-Br···π interactions and a close O···Br contact have been observed, contributing to a three-dimensional network. nih.govnih.gov Similar interactions would be expected in 2-bromo-6-iodo-4-nitroaniline, with the larger and more polarizable iodine atom potentially forming even stronger halogen bonds.

Future Outlook

The field would greatly benefit from dedicated computational studies on 2-bromo-6-iodo-4-nitroaniline. Such research would not only fill a knowledge gap but also provide valuable insights for the design and synthesis of new materials with tailored properties. The application of modern computational techniques could precisely determine the geometric and electronic structure, predict reactivity, and offer a detailed understanding of the non-covalent interactions that govern the behavior of this interesting molecule.

Applications in Advanced Organic Synthesis and Materials Precursors

2-Bromo-6-iodo-4-nitroaniline as a Precursor to Polyfunctionalized Aromatics

The primary utility of 2-bromo-6-iodo-4-nitroaniline lies in its capacity to serve as a scaffold for creating polyfunctionalized aromatic compounds. The distinct reactivity of the carbon-iodine and carbon-bromine bonds is central to this application. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to selectively introduce a substituent at the 2-position via a coupling reaction involving the iodo group, while leaving the bromo group at the 6-position intact for subsequent transformations.

Furthermore, the nitro group can be readily reduced to a second amino group, which can then be diazotized and converted into a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br). This opens up even more avenues for diversification. The original amino group can also be acylated or alkylated to modulate its directing effects or to introduce additional functionality. This step-wise approach allows for the controlled and predictable synthesis of highly substituted benzene (B151609) derivatives that would be difficult to access through other methods.

Role in the Synthesis of Complex Heterocyclic Ring Systems

The arrangement of functional groups in 2-bromo-6-iodo-4-nitroaniline makes it an ideal starting material for the construction of fused heterocyclic ring systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

While direct, specific examples of the synthesis of indoles and quinolines from 2-bromo-6-iodo-4-nitroaniline are not extensively documented in readily available literature, its structure is well-suited for such transformations based on established synthetic methodologies. For instance, the synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline (B41778) with a β-ketoester (Combes synthesis) or an α,β-unsaturated ketone (Doebner-von Miller reaction). The presence of the bulky ortho-substituents (bromo and iodo) would likely influence the regioselectivity of the cyclization step.

The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported from 4-bromoaniline (B143363) through a multi-step process involving cyclization and subsequent halogenation. atlantis-press.comresearchgate.net A similar strategy could theoretically be applied using a derivative of 2-bromo-6-iodo-4-nitroaniline. For example, a one-pot, three-component reaction using an iodo-aniline, pyruvic acid, and various aldehydes is a known method for producing iodo-quinoline derivatives. nih.gov

The synthesis of indole (B1671886) scaffolds could potentially be achieved through variations of the Fischer, Bischler, or Madelung indole syntheses. For example, a palladium-catalyzed cross-coupling reaction at the iodine position, followed by cyclization involving the amino group, could lead to the formation of a substituted indole ring.

The ortho-haloamine motif present in 2-bromo-6-iodo-4-nitroaniline is a key feature for the synthesis of various other nitrogen-containing heterocycles. For example, reaction with a one-carbon synthon, such as a carboxylic acid or its derivative, can lead to the formation of benzimidazoles. Similarly, condensation with α-dicarbonyl compounds can yield quinoxalines. The ability to selectively functionalize the iodo and bromo groups prior to cyclization offers a pathway to a diverse library of substituted heterocyclic compounds.

Strategies for Selective Derivatization and Functionalization

The controlled, stepwise modification of 2-bromo-6-iodo-4-nitroaniline is crucial for its use as a synthetic building block. The inherent electronic and steric properties of its substituents guide the regioselectivity of further reactions.

The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. However, in 2-bromo-6-iodo-4-nitroaniline, the positions ortho and para to the amino group are already substituted. This makes further electrophilic substitution on the ring challenging.

More modern approaches, such as directed ortho-metalation (DoM), could potentially be employed after protection of the amino group (e.g., as a pivalamide (B147659) or carbamate). However, the presence of two ortho-halogens may sterically hinder this approach.

Transition-metal-catalyzed C-H functionalization offers a more promising route. researchgate.net Palladium-catalyzed reactions, in particular, have been developed for the meta-C-H arylation of aniline derivatives. nih.govrsc.org These methods often use a directing group to guide the catalyst to the desired position. While the existing substituents on 2-bromo-6-iodo-4-nitroaniline would heavily influence the outcome, these advanced techniques provide potential pathways for functionalizing the remaining C-H bond at the 5-position (meta to the amino group).

Recent advancements have also demonstrated acid-catalyzed methods for the ortho-functionalization of anilines without the need for a directing group, offering a more direct route to ortho-substituted products. acs.org

Potential Selective Derivatization Reactions
Reaction TypeTarget PositionKey Reagents/CatalystsPotential Outcome
Suzuki CouplingC2 (Iodo)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseSelective arylation at the 2-position
Sonogashira CouplingC2 (Iodo)Terminal alkyne, Pd/Cu catalyst, BaseSelective alkynylation at the 2-position
Nitro Group ReductionC4 (Nitro)SnCl₂, HCl or H₂, Pd/CFormation of a diamino derivative
Meta-C-H ArylationC5Pd catalyst, Norbornene mediator, Aryl halideFunctionalization of the C-H bond meta to the amino group. nih.govrsc.org

In analytical chemistry, particularly in mass spectrometry (MS), the efficiency of ionization is crucial for detection and quantification. Compounds that ionize poorly, such as some neutral aromatic amines, can be chemically derivatized to improve their MS response. spectroscopyonline.comnih.gov

2-Bromo-6-iodo-4-nitroaniline itself may not have optimal ionization characteristics. However, it can be derivatized to enhance its detectability. For example, the amino group can be reacted with a reagent that introduces a permanently charged moiety or a group that is easily protonated or deprotonated.

Synthesis of Building Blocks for Advanced Organic Materials

Synthesis of Building Blocks for Advanced Organic Materials: Precursors to Conjugated Polymers (Focus on Synthetic Strategy, Not Material Properties)

The synthesis of conjugated polymers often relies on step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long polymer chains. acs.org Benzenamine, 2-bromo-6-iodo-4-nitro- is a prime candidate for such polymerization strategies due to its dihalo-substituted nature, which allows for sequential or simultaneous cross-coupling reactions.

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization. This reactivity difference is a key aspect of the synthetic strategy for creating well-defined polymeric structures.

Sonogashira Coupling Strategy:

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated polymers. wikipedia.orglibretexts.org A potential synthetic strategy for a conjugated polymer using Benzenamine, 2-bromo-6-iodo-4-nitro- would involve a Sonogashira coupling reaction.

A plausible synthetic route would be a one-pot polymerization of a diethynyl aromatic compound with Benzenamine, 2-bromo-6-iodo-4-nitro-. libretexts.org The higher reactivity of the iodo group would likely lead to the initial formation of an intermediate where the diethynyl monomer is coupled at the 6-position of the aniline ring. Subsequent reaction at the less reactive bromo position would then lead to the extension of the polymer chain. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

A hypothetical polymerization reaction is shown below:

Generated code

Where Ar represents an aromatic group and Aniline represents the 2-bromo-4-nitroaniline (B50497) core.

Suzuki Coupling Strategy:

Similarly, the Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is widely used for the synthesis of conjugated polymers. bohrium.com Benzenamine, 2-bromo-6-iodo-4-nitro- can serve as the dihalo-monomer in a Suzuki polymerization with an aromatic diboronic acid or its ester.

The synthetic strategy would again exploit the difference in reactivity between the C-I and C-Br bonds. The initial coupling would preferentially occur at the iodo-substituted position, followed by the coupling at the bromo-substituted position to achieve polymerization. This step-wise approach allows for a degree of control over the polymer structure.

A representative Suzuki polymerization is depicted as:

Generated code

n (Br-Aniline-I) + n (Lewis Base) → [(Br-Aniline-I)···(Lewis Base)]n

Generated code

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines often involves multi-step processes that can be inefficient and generate significant waste. Future research must prioritize the development of elegant, efficient, and environmentally benign synthetic routes to Benzenamine, 2-bromo-6-iodo-4-nitro-.

Current synthetic strategies for similar compounds, such as 2-bromo-6-chloro-4-nitroaniline, often rely on electrophilic halogenation of a pre-existing aniline (B41778) derivative. chemicalbook.comchemicalbook.com For instance, the synthesis of the chloro-bromo analogue can be achieved by the bromination of 2-chloro-4-nitroaniline. chemicalbook.com Adapting such methods for the iodo-bromo variant is feasible but raises questions of sustainability.

Future research should focus on:

Catalytic Halogenation: Investigating the use of transition-metal or organocatalysts to direct the selective installation of bromine and iodine atoms. This would reduce the reliance on stoichiometric and often harsh halogenating agents.

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of simpler aniline precursors. This would offer a more atom-economical approach, minimizing the need for protecting groups and pre-functionalized starting materials.

Flow Chemistry Synthesis: Transitioning the synthesis to continuous flow reactors. This technology can enhance safety, improve reaction control and reproducibility, and facilitate scaling-up.

Bio-catalysis: Exploring the use of halogenase enzymes for the regioselective introduction of bromine and iodine. While challenging, this represents the pinnacle of green chemistry and could provide unparalleled selectivity.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Challenges
Traditional Electrophilic Halogenation Established methodology, predictable regioselectivity. Use of hazardous reagents, potential for over-reaction, waste generation.
Catalytic Halogenation Milder conditions, higher atom economy, potential for novel selectivity. Catalyst development, substrate scope limitations, catalyst cost and recovery.
Direct C-H Functionalization Maximizes atom economy, shortens synthetic routes. Achieving high regioselectivity on a complex scaffold, harsh conditions often required.

| Flow Chemistry | Enhanced safety and control, ease of scalability, process optimization. | Initial setup costs, potential for channel clogging with solid byproducts. |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. For substituted anilines, computational models have been successfully used to predict metabolic pathways and physicochemical properties. nih.govtandfonline.com

Future research on Benzenamine, 2-bromo-6-iodo-4-nitro- should leverage advanced computational modeling to:

Predict Reactivity and Selectivity: Use Density Functional Theory (DFT) to model the transition states of potential reactions, such as cross-coupling, to predict which halogen is more likely to react under specific catalytic conditions. This can guide experimental design and minimize trial-and-error.

Elucidate Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) energy, electrostatic potential maps, and partial atomic charges to understand the molecule's inherent electronic nature. umn.edu This information is crucial for predicting its behavior in various chemical environments.

Virtual Screening for Applications: Model the docking of derivatives into the active sites of biological targets. By computationally screening virtual libraries of compounds derived from the parent molecule, researchers can prioritize the synthesis of candidates with the highest potential for pharmacological activity. cresset-group.com

Table 2: Application of Computational Models to Substituted Aniline Research

Computational Method Predicted Parameter Research Application Reference
Quantitative Structure-Metabolism Relationships (QSMR) Metabolic fate (e.g., N-acetylation) Predicting drug metabolism and potential toxicity. nih.gov
Density Functional Theory (DFT) One-electron oxidation potentials, HOMO energy Predicting reactivity in electron-transfer reactions, environmental fate. umn.edu

| Molecular Docking (e.g., Spark™) | Binding affinity to biological targets | Identifying potential drug candidates, exploring bioisosteric replacements. | cresset-group.com |

Integration of High-Throughput Experimentation in Research of Substituted Anilines

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid, parallel execution and analysis of hundreds or even thousands of reactions. chemrxiv.org This technology is particularly well-suited for optimizing reaction conditions and for the discovery of new reactions and catalysts. acs.orgacs.org

The application of HTE to the study of Benzenamine, 2-bromo-6-iodo-4-nitro- could dramatically accelerate progress by:

Rapid Reaction Optimization: Using microplate-based reactor systems to rapidly screen a wide range of catalysts, ligands, bases, and solvents for cross-coupling reactions. This would quickly identify the optimal conditions for selective C-I versus C-Br functionalization.

Library Synthesis: Automating the synthesis of a large library of derivatives for biological or materials screening. By coupling the HTE workflow with a purification and analysis platform, hundreds of unique compounds can be generated and tested in a fraction of the time required by traditional methods. rsc.orgnih.gov

Data-Driven Discovery: The vast datasets generated by HTE can be used to train machine learning algorithms. These models can then predict the outcomes of future reactions, identify subtle structure-activity relationships, and even propose new reaction conditions to explore. chemrxiv.org

By embracing these future research directions, the scientific community can unlock the full potential of Benzenamine, 2-bromo-6-iodo-4-nitro-, transforming it from a mere catalog chemical into a valuable tool for building the complex molecules of the future.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-6-iodo-4-nitrobenzenamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic screening of reaction conditions. For nitro-substituted benzenamines, thermochemical data (e.g., ΔrH° values) from NIST can guide solvent selection and temperature control. For example, reactions in polar aprotic solvents (e.g., DMF) at 60–80°C may enhance halogenation efficiency. Monitor intermediates via TLC or HPLC, and adjust stoichiometry of bromine/iodine sources (e.g., NBS or I₂/KI) to minimize byproducts like dihalogenated species. Purification via recrystallization in ethanol/water mixtures is recommended for high-purity isolation .

Q. What purification methods are most effective for isolating 2-bromo-6-iodo-4-nitrobenzenamine from complex reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates halogenated nitroanilines due to their distinct polarities . For large-scale purification, recrystallization in ethanol or acetonitrile is preferred, leveraging solubility differences between the target compound and byproducts (e.g., unreacted nitro precursors). Confirm purity via melting point analysis (compare to NIST-reported values ) and ¹H NMR (aromatic proton integration).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • IR Spectroscopy : Identify nitro (N–O stretch ~1520 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (C₆H₄BrIN₂O₂, expected m/z ~364–366) and isotopic patterns for bromine/iodine .
  • ¹³C NMR : Assign aromatic carbons using DEPT-135, noting deshielding effects from electron-withdrawing nitro and halogen groups .

Q. How stable is this compound under ambient storage conditions?

  • Methodological Answer : Nitroanilines are prone to photodegradation and thermal decomposition. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. Decomposition products may include nitroso derivatives or halogen loss byproducts, identifiable via GC-MS .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash with 10% ethanol/water to solubilize nitro residues . For spills, neutralize with activated carbon and dispose as halogenated waste.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in 2-bromo-6-iodo-4-nitrobenzenamine?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects. The nitro group at C4 deactivates the ring, directing halogens to C2 and C6 via meta/para-directing effects. Computational modeling (DFT at B3LYP/6-31G*) can map charge distribution and predict substitution patterns. Validate with kinetic studies using UV-Vis to track reaction progress .

Q. How can computational chemistry predict this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura coupling, the iodine substituent (C6) is more reactive than bromine (C2) due to lower C–I bond dissociation energy (~234 kJ/mol vs. ~276 kJ/mol for C–Br) . Simulate transition states with solvent effects (PCM model) to optimize catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃ in THF).

Q. How to resolve contradictions in reported thermochemical data (e.g., ΔrH°) for halogenated nitroanilines?

  • Methodological Answer : Cross-reference NIST and experimental datasets (e.g., gas-phase ion energetics). If discrepancies persist, replicate calorimetry under standardized conditions (sealed ampoule, DSC/TGA). For example, Srivastava (1979) reports ΔrH° = 14 kJ/mol for solid-phase reactions, but solvent effects may alter this value .

Q. What strategies enable the use of this compound in designing photoactive materials?

  • Methodological Answer : The nitro group’s electron-withdrawing nature and halogens’ heavy atom effect enhance intersystem crossing, making the compound a candidate for triplet sensitizers. Characterize photophysical properties via UV-Vis (λmax ~400 nm) and fluorescence quenching experiments. Compare with analogs (e.g., 2-chloro-6-iodo derivatives) to isolate halogen-dependent effects .

Q. How to investigate decomposition pathways under oxidative conditions?

  • Methodological Answer :
    Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze products via LC-MS/MS. Likely pathways include nitro reduction to amine or denitration. Use ¹⁵N-labeled analogs to track nitro group fate. Compare kinetic data (Arrhenius plots) to predict environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.